molecular formula C12H11N3O5S2 B11013764 N-(5-Nitro-thiazol-2-yl)-2-(toluene-4-sulfonyl)-acetamide

N-(5-Nitro-thiazol-2-yl)-2-(toluene-4-sulfonyl)-acetamide

Cat. No.: B11013764
M. Wt: 341.4 g/mol
InChI Key: WHDMILGUFJOJNN-UHFFFAOYSA-N
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Description

2-[(4-methylphenyl)sulfonyl]-N-(5-nitro-1,3-thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of sulfonamides and thiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methylphenyl)sulfonyl]-N-(5-nitro-1,3-thiazol-2-yl)acetamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 5-nitro-2-aminothiazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-[(4-methylphenyl)sulfonyl]-N-(5-nitro-1,3-thiazol-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: Formation of 2-[(4-methylphenyl)sulfonyl]-N-(5-amino-1,3-thiazol-2-yl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

2-[(4-methylphenyl)sulfonyl]-N-(5-nitro-1,3-thiazol-2-yl)acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-methylphenyl)sulfonyl]-N-(5-nitro-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-methylphenyl)sulfonyl]-N-(5-nitro-1,3-thiazol-2-yl)acetamide is unique due to its combination of a sulfonyl group and a nitro-thiazole moiety, which imparts distinct chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable candidate for further research and development .

Properties

Molecular Formula

C12H11N3O5S2

Molecular Weight

341.4 g/mol

IUPAC Name

2-(4-methylphenyl)sulfonyl-N-(5-nitro-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C12H11N3O5S2/c1-8-2-4-9(5-3-8)22(19,20)7-10(16)14-12-13-6-11(21-12)15(17)18/h2-6H,7H2,1H3,(H,13,14,16)

InChI Key

WHDMILGUFJOJNN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC=C(S2)[N+](=O)[O-]

Origin of Product

United States

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